(R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride

Chiral Purity Optical Rotation Enantiospecific Synthesis

This (R)-enantiomer hydrochloride provides defined stereochemistry critical for generating stereochemically pure drug candidates. Unlike the (S)-enantiomer or racemate, it ensures consistent 3D orientation, avoiding divergent biological activities. The 3,5-dichloro substitution offers distinct electronic properties versus 2,3- or 3,4-dichloro analogs, enabling precise SAR exploration and CNS risk mitigation by circumventing PNMT-related off-target pharmacology. Ideal for amide coupling, reductive amination, and CYP inhibition studies.

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
CAS No. 2411591-66-5
Cat. No. B6295249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
CAS2411591-66-5
Molecular FormulaC8H10Cl3N
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyYKPAICVWOBWQTG-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3,5-Dichlorophenyl)ethanamine Hydrochloride: Chiral Amine Building Block for Stereospecific Synthesis


(R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride (CAS 2411591-66-5) is a single-enantiomer chiral amine presented as a hydrochloride salt. With a molecular formula of C₈H₁₀Cl₃N and a molecular weight of 226.53 g/mol , it serves as a key intermediate or building block in medicinal chemistry. Its value proposition, in contrast to its (S)-enantiomer (CAS 84499-75-2 free base; 2411591-67-6 HCl) or the racemate (CAS 321318-36-9) [1], lies in its defined (R)-stereochemistry at the chiral carbon, which is critical for generating stereochemically pure drug candidates. The 3,5-dichloro substitution pattern on the phenyl ring provides distinct electronic and steric properties compared to non-chlorinated or differently chlorinated analogs (e.g., 2,3-dichloro or 3,4-dichloro variants) , making it a specific choice for structure-activity relationship (SAR) exploration.

The Unacceptable Risk of Chiral and Positional Isomer Substitution for (R)-1-(3,5-Dichlorophenyl)ethanamine Hydrochloride


Substituting (R)-1-(3,5-dichlorophenyl)ethanamine hydrochloride with a generic '3,5-dichlorophenyl ethanamine' is scientifically invalid for procurement in stereospecific synthesis. The racemic mixture (e.g., CAS 321318-36-9) [1] or the (S)-enantiomer possess identical atomic composition but exhibit different three-dimensional orientations, leading to divergent biological activities or pharmacological profiles in downstream products. The 3,5-dichloro substitution pattern is also non-interchangeable; the 2,3-dichloro isomer (e.g., LY 78335) [2] is a known potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), whereas the 3,4-dichloro pattern is a key motif in sertraline [3]. Using an incorrect isomer can derail a synthetic route, invalidate pharmacological assays, or lead to the development of an inactive or toxic diastereomer in a drug candidate. The following quantitative evidence validates the specific procurement of this exact compound.

Quantitative Differentiation of (R)-1-(3,5-Dichlorophenyl)ethanamine Hydrochloride against Its Closest Analogs


Enantiomeric Purity and Chiroptical Activity: (R)-HCl vs. (S)-HCl and Racemate

The (R)-enantiomer hydrochloride of 1-(3,5-dichlorophenyl)ethanamine is differentiated from its (S)-enantiomer and racemate by its specific optical rotation. A direct head-to-head comparison is not possible due to the lack of published data for the specific rotation of the hydrochloride salt. However, for the free base, the (R)-enantiomer (CAS 617710-53-9) is distinct from the (S)-enantiomer (CAS 84499-75-2) . The procurement of the hydrochloride salt (CAS 2411591-66-5) ensures a predefined chiral configuration for asymmetric synthesis, where the use of the opposite enantiomer would generate the antipodal diastereomer of a target molecule, potentially leading to a complete loss of desired biological activity [1]. This is a class-level inference for α-methylbenzylamines, where opposite enantiomers can exhibit vastly different pharmacological profiles.

Chiral Purity Optical Rotation Enantiospecific Synthesis

Salt Form Advantage: Hydrochloride vs. Free Base for Solubility and Stability

The hydrochloride salt (2411591-66-5) presents quantifiable advantages over the free base (617710-53-9) for storage, handling, and reaction setup. The salt form increases molecular weight from 190.07 g/mol to 226.53 g/mol , which must be accounted for in molar calculations. More critically, the hydrochloride salt is a solid at room temperature with a defined melting point, whereas the free base is a liquid with a boiling point of 245°C and a density of 1.262 [1]. This difference in physical state directly impacts weighing accuracy, long-term storage stability, and the ease of use in automated synthesis platforms.

Salt Formation Aqueous Solubility Solid-State Stability

Positional Isomer Differentiation: 3,5-Dichloro vs. 2,3-Dichloro Pharmacological Profiles

A direct quantitative pharmacological comparison for (R)-1-(3,5-dichlorophenyl)ethanamine hydrochloride is not available in the public domain. However, a powerful class-level inference can be drawn from its positional isomer, 2,3-dichloro-α-methylbenzylamine (DCMB, LY 78335). DCMB is a high-affinity inhibitor of PNMT, with a demonstrated Ki of 1.11E+6 nM (high µM) against bovine PNMT in vitro [1]. This data serves as a critical warning: substituting a 2,3-dichloro isomer for a 3,5-dichloro isomer is likely to introduce potent, undesired off-target PNMT inhibition into a project, potentially derailing a lead optimization program. The 3,5-dichloro substitution pattern occupies a different chemical space and is expected to have a distinct selectivity profile, making its selection a strategic decision to mitigate specific off-target risks.

PNMT Inhibition Structure-Activity Relationship Target Selectivity

Defined Applications for (R)-1-(3,5-Dichlorophenyl)ethanamine Hydrochloride Driven by Quantitative Evidence


Asymmetric Synthesis of a Chiral Drug Candidate Library

The defined (R)-stereochemistry and the solid, easy-to-handle hydrochloride salt form make this compound ideal for the construction of a focused library of chiral drug candidates. A medicinal chemistry team can use it as a core chiral building block in amide coupling or reductive amination reactions to introduce a (R)-3,5-dichlorophenyl-ethyl moiety. The use of a solid, stable salt ensures consistent stoichiometry in automated synthesis , while the single enantiomer guarantees that any resulting diastereomers can be correctly attributed to the creation of a new chiral center, not contamination from the starting material.

Selective Serotonin Reuptake Inhibitor (SSRI) Backbone Development

The compound's electronic similarity to key intermediates in sertraline synthesis suggests its use in developing new SSRI backbones. While sertraline uses a 3,4-dichloro pattern, its core is a chiral amine [1]. Researchers can use this 3,5-dichloro variant to explore the effect of chlorine substitution pattern on SERT binding affinity, using the parent compound as a chiral template. This application is supported by the understanding that changing the chloro substitution pattern is a primary SAR exploration strategy for this class of compounds.

Selective Cytochrome P450 Inhibitor Design

The class of 3,5-dichlorophenyl amines has demonstrated CYP1A2 inhibition activity [2]. This specific (R)-enantiomer hydrochloride can be employed as a starting point for designing isoform-selective CYP inhibitors. The pure enantiomer allows researchers to evaluate the stereospecific component of CYP inhibition, a key step in developing a drug with a clean drug-drug interaction profile. The solid hydrochloride is amenable to high-throughput screening formats for CYP inhibition assays.

Avoiding PNMT Off-Target Liability in CNS Drug Discovery

A key evidence-based application is the strategic use of this 3,5-dichloro isomer over the 2,3-dichloro isomer in CNS projects. Since the 2,3-dichloro isomer (DCMB) is a known high-affinity PNMT inhibitor [3], its presence in a lead series could cause undesirable epinephrine modulation. Selecting the (R)-1-(3,5-dichlorophenyl)ethanamine HCl scaffold for CNS target synthesis is a proactive risk-mitigation strategy to structurally avoid PNMT-related off-target pharmacology, an approach directly supported by the comparative data outlined in Section 3.

Quote Request

Request a Quote for (R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.